molecular formula C21H16N4Na2O8S2 B14404590 Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 84434-48-0

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B14404590
CAS No.: 84434-48-0
M. Wt: 562.5 g/mol
InChI Key: DQMIYGIPQKQVIH-QXKJJGPWSA-L
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Description

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound. It is characterized by its sulfonic acid group attached to a benzene ring, along with a pyrazole structure that includes hydroxyl and methyl groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt typically involves multiple steps The initial step often includes the sulfonation of benzene to introduce the sulfonic acid group This is followed by the formation of the pyrazole ring through a series of condensation reactions involving hydrazine and diketones

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the pyrazole ring.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoquinones, while reduction can produce various derivatives of the pyrazole ring.

Scientific Research Applications

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, altering their activity and function. The pyrazole ring can also bind to specific receptors, modulating cellular signaling pathways. These interactions contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the pyrazole ring.

    4-Hydroxybenzenesulfonic acid: Contains a hydroxyl group on the benzene ring, similar to the hydroxyl group in the pyrazole structure.

    1-(4-Sulfophenyl)-1H-pyrazole: Shares the pyrazole ring and sulfonic acid group but lacks the additional substituents.

Uniqueness

Benzenesulfonic acid, 4-(4,5-dihydro-4-((5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonic acid group and the pyrazole ring allows for diverse interactions and applications, setting it apart from simpler compounds.

Properties

CAS No.

84434-48-0

Molecular Formula

C21H16N4Na2O8S2

Molecular Weight

562.5 g/mol

IUPAC Name

disodium;4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C21H18N4O8S2.2Na/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b19-11-;;

InChI Key

DQMIYGIPQKQVIH-QXKJJGPWSA-L

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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